Cas no 2098047-12-0 (2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2098047-12-0
- AKOS026722070
- F2198-2475
- 2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanol
- 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
- 1H-Pyrazole-1-ethanol, 5-ethyl-3-(2-thienyl)-
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- Inchi: 1S/C11H14N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,7-8,14H,2,5-6H2,1H3
- InChI Key: PMWVJTIVGPGGRA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=C(CC)N(CCO)N=1
Computed Properties
- Exact Mass: 222.08268425g/mol
- Monoisotopic Mass: 222.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.3Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 372.9±37.0 °C(Predicted)
- pka: 14.42±0.10(Predicted)
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E179051-1g |
2-(5-ethyl-3-(thiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 1g |
$ 550.00 | 2022-06-05 | ||
TRC | E179051-500mg |
2-(5-ethyl-3-(thiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
Life Chemicals | F2198-2475-10g |
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 95%+ | 10g |
$1567.0 | 2023-09-06 | |
Life Chemicals | F2198-2475-0.5g |
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 95%+ | 0.5g |
$354.0 | 2023-09-06 | |
Life Chemicals | F2198-2475-0.25g |
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 95%+ | 0.25g |
$336.0 | 2023-09-06 | |
Life Chemicals | F2198-2475-2.5g |
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 95%+ | 2.5g |
$746.0 | 2023-09-06 | |
Life Chemicals | F2198-2475-5g |
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 95%+ | 5g |
$1119.0 | 2023-09-06 | |
TRC | E179051-100mg |
2-(5-ethyl-3-(thiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F2198-2475-1g |
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |
2098047-12-0 | 95%+ | 1g |
$373.0 | 2023-09-06 |
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Additional information on 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Professional Introduction to Compound with CAS No. 2098047-12-0 and Product Name: 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
The compound with the CAS number 2098047-12-0 and the product name 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including a pyrazole core and a thiophene moiety, combined with an ethyl substituent, makes it a structurally diverse and pharmacologically interesting entity.
Recent research in the domain of heterocyclic compounds has highlighted their pivotal role in the development of novel therapeutic agents. The pyrazole ring, in particular, is well-documented for its wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. In the case of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, the integration of a thiophene group further enhances its pharmacological profile. Thiophenes are known for their ability to modulate various biological pathways, making them valuable scaffolds in drug design.
The ethyl substituent at the 5-position of the pyrazole ring adds another layer of complexity to the molecule's interactions with biological targets. This modification can influence both the solubility and binding affinity of the compound, which are critical factors in drug development. Studies have shown that ethyl-substituted pyrazoles can exhibit enhanced bioavailability and improved metabolic stability, making them attractive candidates for further optimization.
One of the most compelling aspects of this compound is its potential as a lead structure for the development of new drugs. The combination of a pyrazole and thiophene core provides a versatile platform for medicinal chemists to explore. Researchers have been particularly interested in its interactions with enzymes and receptors involved in diseases such as cancer, diabetes, and neurological disorders. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against several key targets, warranting further experimental validation.
In addition to its pharmacological potential, 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has demonstrated interesting physicochemical properties. Its molecular structure suggests good solubility in both polar and non-polar solvents, which is advantageous for formulating pharmaceuticals. Furthermore, the presence of multiple hydrogen bonding sites enhances its binding interactions with biological macromolecules, potentially leading to higher efficacy.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in modern pharmaceutical chemistry. The integration of heterocyclic rings necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and transition metal catalysis, have been employed to construct the desired framework efficiently.
Recent advancements in spectroscopic techniques have enabled researchers to gain deeper insights into the structure-property relationships of this compound. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in elucidating its molecular architecture, while mass spectrometry has confirmed its molecular weight and fragmentation patterns. These analytical tools are essential for ensuring the compound's identity and purity before it undergoes further biological evaluation.
The potential therapeutic applications of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-y)ethan-l ol are vast. Its structural features suggest that it may be effective against a range of diseases by modulating different biological pathways. For instance, its ability to interact with enzymes involved in inflammation could make it a valuable candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Moreover, preliminary data indicate that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders like Alzheimer's disease or Parkinson's disease. The thiophene moiety is known to exhibit radical-scavenging capabilities, which could contribute to its protective effects against neurodegenerative conditions.
Another area where this compound shows promise is in oncology research. Pyrazole derivatives have been extensively studied for their anti-cancer properties due to their ability to inhibit key enzymes involved in tumor growth and progression. The presence of both pyrazole and thiophene rings in 2-(5ethyl3(thiophen2yl)lHpyrazol1yl)ethanl ol may enhance its efficacy as an anti-cancer agent by targeting multiple pathways simultaneously.
In conclusion, 2098047120and 2(5ethyl3(thiophen2yl)lHpyrazol1yl)ethanl ol represent a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications across various diseases including cancer inflammation neurological disorders among others Their unique structural features combined with promising preliminary data make them attractive candidates for further research development
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